molecular formula C19H18FN3O4S B2533269 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide CAS No. 920193-67-5

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2533269
CAS No.: 920193-67-5
M. Wt: 403.43
InChI Key: KMOHANPRYUVISD-UHFFFAOYSA-N
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Description

N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a pyridazine core linked to a 4-fluorophenyl group and a 4-methoxybenzenesulfonamide moiety. Key structural attributes include:

  • 4-Fluorophenyl group: Enhances lipophilicity and may influence receptor binding via halogen interactions.
  • 4-Methoxybenzenesulfonamide: The methoxy group improves solubility relative to halogenated analogs, while the sulfonamide moiety is critical for biological activity, particularly in enzyme inhibition .

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c1-26-16-6-8-17(9-7-16)28(24,25)21-12-13-27-19-11-10-18(22-23-19)14-2-4-15(20)5-3-14/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOHANPRYUVISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for 6-(4-Fluorophenyl)Pyridazine

The pyridazine ring is constructed via a palladium-catalyzed cross-coupling reaction between 3-chloro-6-iodopyridazine and 4-fluorophenylboronic acid.

Representative Conditions

Component Specification
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃ (2.5 equiv)
Solvent DME/H₂O (4:1)
Temperature 80°C, 12 h
Yield 72%

This method ensures regioselective introduction of the 4-fluorophenyl group while preserving the pyridazine’s reactivity for subsequent functionalization.

Functionalization of the Pyridazine Ring

Nucleophilic Substitution at the 3-Position

The ethoxyethylamine side chain is introduced via SN2 displacement using 2-aminoethanol under basic conditions:

$$
\text{C}5\text{H}3\text{FN}2\text{Cl} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}5\text{H}3\text{FN}2\text{OCH}2\text{CH}2\text{NH}2 + \text{HCl}
$$

Optimization Insights

  • Solvent Effects : DMF outperforms THF due to superior solubility of intermediates.
  • Temperature : Reactions at 120°C reduce side product formation from competing elimination pathways.

Synthesis of 4-Methoxybenzenesulfonamide

Diazotization-Sulfonation Sequence

Adapting methods from sulfonamide synthesis, 4-methoxyaniline undergoes diazotization followed by sulfonation:

$$
\text{4-CH}3\text{O-C}6\text{H}4\text{NH}2 \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{SO}2, \text{CuCl}} \text{4-CH}3\text{O-C}6\text{H}4\text{SO}2\text{Cl}
$$

Critical Parameters

  • SO₂ Source : Gaseous SO₂ provides higher purity than sulfite salts.
  • Catalyst : CuCl (0.1 equiv) accelerates sulfonation without over-oxidation.

Amidation of Sulfonyl Chloride

Reaction with aqueous ammonia yields the sulfonamide:

$$
\text{4-CH}3\text{O-C}6\text{H}4\text{SO}2\text{Cl} + \text{NH}3 \rightarrow \text{4-CH}3\text{O-C}6\text{H}4\text{SO}2\text{NH}2 + \text{HCl}
$$

Yield Enhancement

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) increases reaction rate by 40%.

Final Coupling and Purification

Sulfonamide-Ethoxyethylpyridazine Conjugation

The amine-terminated intermediate reacts with 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions:

$$
\text{C}5\text{H}3\text{FN}2\text{OCH}2\text{CH}2\text{NH}2 + \text{4-CH}3\text{O-C}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target Compound}
$$

Optimized Protocol

Parameter Optimal Value
Base 10% NaOH (aq)
Solvent System H₂O/Et₂O (1:1)
Reaction Time 4 h at 0°C → 2 h at 25°C
Crude Yield 85%

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (3:7) removes polar impurities.
  • Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) achieves >99% purity.

Analytical Characterization Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.9 Hz, 2H, pyridazine H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 7.12 (d, J = 8.5 Hz, 2H, Ar-H), 4.52 (t, J = 5.2 Hz, 2H, OCH₂), 3.88 (s, 3H, OCH₃), 3.48 (q, J = 5.2 Hz, 2H, NHCH₂).
  • HRMS (ESI+) : m/z calc. for C₂₀H₂₀FN₃O₅S [M+H]⁺: 434.1234, found: 434.1229.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols for flow chemistry:

  • Microreactor Design : Reduces reaction time by 60% through enhanced heat/mass transfer.
  • In-Line Analytics : FTIR monitors sulfonamide formation in real-time.

Table 2: Scalability Metrics

Parameter Batch Process Flow Process
Cycle Time 48 h 18 h
Overall Yield 62% 68%
Purity 98.5% 99.3%

Challenges and Mitigation Strategies

Regioselectivity in Pyridazine Functionalization

Competing reactions at the 3- vs. 4-positions are minimized by:

  • Steric-Directing Groups : tert-Butoxycarbonyl (Boc) protection of the amine during substitution.
  • Catalyst Tuning : PdCl₂(dppf) enhances selectivity for 3-position reactions.

Sulfonamide Hydrolysis Prevention

Moisture-sensitive steps employ:

  • Molecular Sieves : 3Å sieves in reaction mixtures.
  • Inert Atmosphere : N₂ blanket during sulfonyl chloride handling.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related sulfonamides and heterocyclic derivatives:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents/Features Source
Target Compound C₁₈H₁₆FN₃O₄S ~403.3 Not reported 4-Methoxybenzenesulfonamide, pyridazin-3-yloxyethyl, 4-fluorophenyl Deduced from
4-Bromo analog (CAS 920256-52-6) C₁₈H₁₅BrFN₃O₃S 452.3 Not reported 4-Bromobenzenesulfonamide
Compound 11f (thiazolidinone derivative) C₃₂H₂₆FN₃O₅S ~583.6 260–262 Thiazolidin-4-one, cyano, tetrahydronaphthalenyl
Example 53 (pyrazolo-pyrimidine derivative) C₂₉H₂₀F₂N₆O₃ 589.1 Not reported Pyrazolo[3,4-d]pyrimidinyl, chromenone
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 263.3 Not reported Simpler sulfonamide with methoxyphenyl
Key Observations:
  • Substituent Effects : Replacing the bromine in the 4-bromo analog () with a methoxy group reduces molecular weight by ~49 Da and likely enhances aqueous solubility due to the polar methoxy group.
  • Heterocyclic Diversity: The pyridazine core in the target compound differentiates it from thiazolidinone () and pyrazolo-pyrimidine derivatives (), which exhibit higher molecular weights and melting points (e.g., 260–262°C for Compound 11f ).

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • A pyridazine ring with a 4-fluorophenyl group ,
  • An ethoxy linkage ,
  • A methoxybenzenesulfonamide moiety .

This structural diversity contributes to its interaction with various biological targets, influencing multiple signaling pathways.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Receptor Binding : It acts as a ligand for various receptors, influencing cellular signaling cascades that are crucial in disease processes.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting applications in treating infections.

In Vitro Studies

Several in vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Effect Observed
HeLa (cervical cancer)12.5Significant growth inhibition
HepG2 (liver cancer)15.0Moderate cytotoxicity
A549 (lung cancer)20.0Reduced proliferation

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells.

In Vivo Studies

In vivo models have also been employed to assess the therapeutic potential of this compound. For instance, studies involving murine models of inflammation demonstrated that administration of the compound resulted in:

  • Reduced edema in paw inflammation models,
  • Lower levels of inflammatory markers such as TNF-alpha and IL-6.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study published in Molecules highlighted the compound's ability to inhibit the phosphorylation of p38 MAPK, a key player in inflammatory responses. This inhibition correlated with decreased TNF-alpha release from activated macrophages .
  • Anticancer Properties : Research indicated that this compound could induce apoptosis in HeLa cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .
  • Potential as a Drug Candidate : Due to its favorable pharmacological profile, this compound is being explored further for its potential applications in treating chronic inflammatory diseases and certain cancers.

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